
Alatrofloxacin mesylate
Übersicht
Beschreibung
Alatrofloxacin mesylate is a fluoroquinolone antibiotic developed by Pfizer. It is delivered as a mesylate salt and is a prodrug of trovafloxacin. This compound was primarily used to treat a variety of bacterial infections. it was withdrawn from the U.S. market in 2001 due to concerns about hepatotoxicity, which could lead to severe liver damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alatrofloxacin mesylate is synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves the formation of the fluoroquinolone core structure, followed by the introduction of various functional groups to enhance its antibacterial properties. The final step involves the conversion of alatrofloxacin to its mesylate salt form.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality checks to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Synthetic Reactions
Alatrofloxacin mesylate is synthesized via three primary routes, all involving coupling reactions with protected amino acid derivatives:
Key Synthetic Steps:
Critical Parameters :
Degradation Pathways
Stability studies reveal susceptibility to hydrolytic and photolytic degradation:
Hydrolytic Degradation:
-
Acidic conditions (pH 4) : Stable for ≥24 hours in Water for Injection (WFI)
-
Alkaline conditions : Rapid decomposition via cleavage of the naphthyridine nucleus
Photolytic Degradation:
-
UV exposure : Generates 2,4-difluorophenyl byproducts (confirmed via NMR)
-
Formulation mitigation : Citrate buffer (2.55×10⁻³ g/mL citric acid + 2.35×10⁻³ g/mL sodium citrate) enhances photostability
Metabolic Activation
As a prodrug, this compound undergoes enzymatic hydrolysis in vivo:
Hydrolysis Kinetics:
Parameter | Value |
---|---|
Half-life (T₁/₂) | 9.1 hours |
AUC (0–24h) | 11.2 ± 2.2 µg·h/mL |
Clearance (CL) | 95 mL/hr/kg |
Mechanism :
Impurity Profiling
Process-related impurities are rigorously controlled:
Major Impurities:
Impurity Type | Structure (NMR Confirmation) | Source |
---|---|---|
Oligomer | δ 9.98 (d, 1H); δ 8.79 (s, 1H) | Side reaction during coupling |
Des-fluoro derivative | δ 7.33 (m, 2H); δ 4.18 (q, 1H) | Incomplete fluorination |
Removal Efficiency :
Stability in Parenteral Formulations
Optimized formulations ensure shelf-life and compatibility:
Component | Role | Concentration |
---|---|---|
Sodium chloride | Tonicity adjuster | 0.9% w/v |
Citrate buffer | pH stabilizer | pH 4.0 ± 1.0 |
Dextrose | Lyoprotectant (lyophilized forms) | 5% w/v |
Sterilization : Autoclaving at 115°C for 15 minutes maintains integrity .
Comparative Reactivity
This compound’s reactivity differs from other fluoroquinolones:
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Administration
Alatrofloxacin is administered intravenously due to its improved solubility compared to trovafloxacin. Key pharmacokinetic properties include:
- Bioavailability: Not applicable for IV formulation.
- Protein Binding: Approximately 76% for trovafloxacin.
- Half-life: 9 to 12 hours for trovafloxacin.
- Excretion: Primarily via fecal and renal pathways .
3.1. Antibacterial Research
Alatrofloxacin has been studied extensively for its antibacterial properties. Research has shown that it is effective against a variety of pathogens, including resistant strains of bacteria. In comparative studies, alatrofloxacin demonstrated similar efficacy to other antibiotics like levofloxacin and vancomycin .
3.2. Stability Studies
Stability studies have indicated that this compound maintains its integrity in IV admixtures for extended periods. For instance, it has been shown to be stable in 5% dextrose and 0.45% sodium chloride injections for at least nine days at room temperature . This stability is crucial for clinical applications where drug preparation and storage conditions are variable.
3.3. Drug Repurposing
Recent studies have explored the potential repurposing of alatrofloxacin for other viral infections, particularly during the COVID-19 pandemic. Computational methods have identified alatrofloxacin as a candidate with high binding affinity against various viral targets . This highlights the compound's versatility beyond its initial antibacterial applications.
4.1. Clinical Efficacy
A notable clinical trial involved patients with complicated skin infections where alatrofloxacin was administered as part of a broader treatment regimen. The outcomes indicated a significant reduction in infection rates compared to control groups receiving standard treatments .
4.2. Safety Profile
Despite its efficacy, the safety profile of alatrofloxacin raised concerns leading to its withdrawal from the market. Reports indicated adverse events such as hepatotoxicity, which necessitated careful monitoring in clinical settings .
Data Tables
Property | Value |
---|---|
Chemical Formula | C₃₆H₃₃F₃N₆O₅S |
Molar Mass | 558.518 g/mol |
Protein Binding | 76% (trovafloxacin) |
Elimination Half-Life | 9 - 12 hours |
Common Adverse Events | Dizziness, headache, nausea |
Indications | Bacterial Pathogens |
---|---|
Pneumonia | Streptococcus pneumoniae |
Pelvic Inflammatory Disease | Chlamydia trachomatis |
Gonorrhea | Neisseria gonorrhoeae |
Skin Infections | Staphylococcus aureus |
Wirkmechanismus
Alatrofloxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. After intravenous administration, alatrofloxacin is rapidly converted to trovafloxacin, which is responsible for the therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
Trovafloxacin: The active form of alatrofloxacin mesylate, also a fluoroquinolone antibiotic.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.
Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness: this compound is unique due to its prodrug nature, which allows for improved pharmacokinetics and targeted delivery of the active form, trovafloxacin. its use has been limited due to safety concerns, particularly hepatotoxicity, which distinguishes it from other fluoroquinolones .
Biologische Aktivität
Alatrofloxacin mesylate, a fluoroquinolone antibiotic developed by Pfizer, is notable for its broad-spectrum antibacterial activity. This compound is a prodrug of trovafloxacin, which is rapidly converted into its active form in the body. The following sections detail its biological activity, pharmacokinetics, and clinical implications based on diverse sources.
This compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of nucleic acid synthesis, effectively halting bacterial growth and replication.
Antibacterial Spectrum
Alatrofloxacin exhibits activity against a wide range of Gram-positive and Gram-negative bacteria. Notable susceptible organisms include:
- Gram-positive : Streptococcus pneumoniae, Staphylococcus aureus (including MRSA)
- Gram-negative : Escherichia coli, Haemophilus influenzae, Pseudomonas aeruginosa
This broad spectrum allows for its application in treating various infections such as pneumonia, pelvic inflammatory disease, and skin infections .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key characteristics:
- Bioavailability : The intravenous formulation has a higher bioavailability (approximately 88% for the oral form of trovafloxacin) and is not significantly affected by food intake .
- Protein Binding : Approximately 76% of the drug binds to plasma proteins, which influences its distribution and efficacy .
- Half-life : The elimination half-life ranges from 9 to 12 hours, allowing for once-daily dosing in many cases .
- Metabolism : Alatrofloxacin is rapidly hydrolyzed to trovafloxacin after administration, with the majority excreted through feces and urine .
Case Studies and Clinical Trials
Several studies have evaluated the efficacy of alatrofloxacin compared to other antibiotics. A notable study compared alatrofloxacin with levofloxacin and vancomycin against MRSA strains in vitro and in vivo:
Table 1: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)
Antibiotic | MIC (µg/ml) | MBC (µg/ml) |
---|---|---|
Levofloxacin | 0.12 | 0.25 |
Trovafloxacin | 0.03 | 0.06 |
Vancomycin | 1 | 2 |
The results indicated that both levofloxacin and trovafloxacin were significantly more effective than vancomycin in reducing colony counts of MRSA below detection limits within 48 hours .
Adverse Effects and Safety Profile
Despite its effectiveness, alatrofloxacin has been associated with significant adverse effects, leading to its withdrawal from the U.S. market due to hepatotoxicity concerns. Common side effects reported include:
- Dizziness
- Nausea
- Headaches
Patients with pre-existing liver conditions or neurological disorders should use this antibiotic cautiously due to the risk of severe reactions .
Eigenschaften
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYETUYYEVKNSHZ-RSUMCGCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057655 | |
Record name | Alatrofloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-77-5 | |
Record name | Alatrofloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alatrofloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALATROFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.